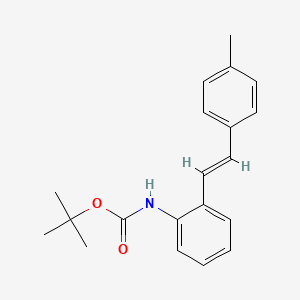
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a styryl group, and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable styryl derivative. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The carbamate group is known for its ability to modulate biological activity, making it a candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of various polymers and materials. Its unique structure allows for the creation of materials with specific properties, such as increased stability or reactivity .
Wirkmechanismus
The mechanism of action of tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate involves the formation of a stable carbamate group, which can interact with various molecular targets. The tert-butyl group provides steric hindrance, protecting the carbamate from unwanted reactions. This stability allows the compound to selectively interact with specific enzymes or proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl phenylcarbamate: Another carbamate with a phenyl group, used in similar applications.
Uniqueness
What sets tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate apart is its unique combination of the tert-butyl, styryl, and phenyl groups. This combination provides a balance of stability and reactivity, making it particularly useful in both synthetic and biological applications .
Eigenschaften
Molekularformel |
C20H23NO2 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(E)-2-(4-methylphenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-15-9-11-16(12-10-15)13-14-17-7-5-6-8-18(17)21-19(22)23-20(2,3)4/h5-14H,1-4H3,(H,21,22)/b14-13+ |
InChI-Schlüssel |
HUSWPICOSQEEHZ-BUHFOSPRSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
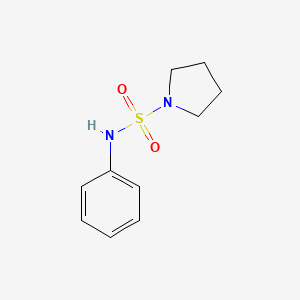
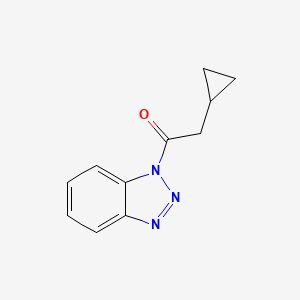
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)
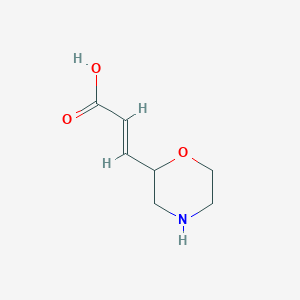
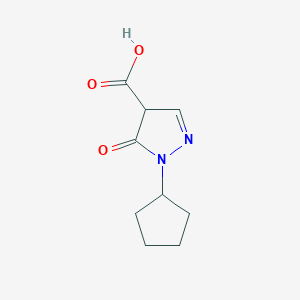
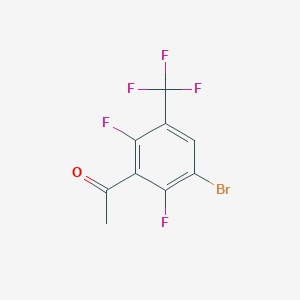
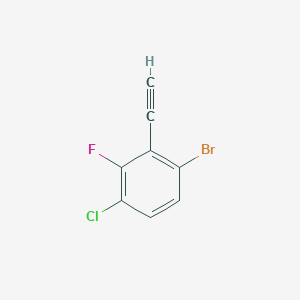

![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
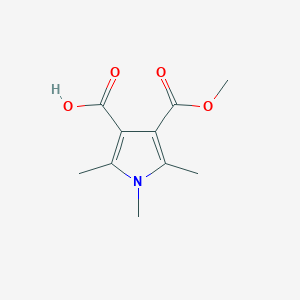
![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
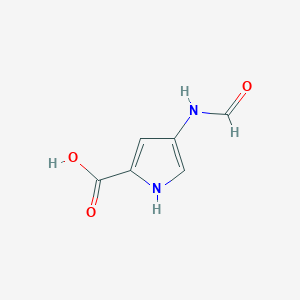
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
